molecular formula C23H33N3O4S B12691920 N-(5-Nitro-1-(1-oxooctyl)-2,1-benzisothiazol-3(1H)-ylidene)octanamide CAS No. 106532-69-8

N-(5-Nitro-1-(1-oxooctyl)-2,1-benzisothiazol-3(1H)-ylidene)octanamide

Cat. No.: B12691920
CAS No.: 106532-69-8
M. Wt: 447.6 g/mol
InChI Key: FMSNROHXUCUIKB-UHFFFAOYSA-N
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Description

N-(5-Nitro-1-(1-oxooctyl)-2,1-benzisothiazol-3(1H)-ylidene)octanamide is a complex organic compound that belongs to the class of benzisothiazole derivatives This compound is characterized by the presence of a nitro group, a benzisothiazole ring, and an octanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Nitro-1-(1-oxooctyl)-2,1-benzisothiazol-3(1H)-ylidene)octanamide typically involves multi-step organic reactions. The starting materials often include benzisothiazole derivatives, nitro compounds, and octanamide precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(5-Nitro-1-(1-oxooctyl)-2,1-benzisothiazol-3(1H)-ylidene)octanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form different oxidation states.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The benzisothiazole ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and nucleophiles (e.g., halides). The reaction conditions may vary depending on the desired product and include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, reduction of the nitro group may yield an amine derivative, while substitution reactions may introduce different functional groups onto the benzisothiazole ring.

Scientific Research Applications

N-(5-Nitro-1-(1-oxooctyl)-2,1-benzisothiazol-3(1H)-ylidene)octanamide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other complex organic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Nitro-1-(1-oxooctyl)-2,1-benzisothiazol-3(1H)-ylidene)octanamide involves its interaction with specific molecular targets and pathways. The nitro group and benzisothiazole ring play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Share a similar benzene ring structure but differ in functional groups and biological activities.

    Imidazole Derivatives: Contain a five-membered ring with nitrogen atoms, exhibiting different chemical and biological properties.

    Indole Derivatives: Possess an indole ring structure and are known for their diverse biological activities.

Uniqueness

N-(5-Nitro-1-(1-oxooctyl)-2,1-benzisothiazol-3(1H)-ylidene)octanamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct chemical structure allows for unique interactions with biological targets, making it a valuable compound for scientific research.

Properties

CAS No.

106532-69-8

Molecular Formula

C23H33N3O4S

Molecular Weight

447.6 g/mol

IUPAC Name

N-(5-nitro-1-octanoyl-2,1-benzothiazol-3-ylidene)octanamide

InChI

InChI=1S/C23H33N3O4S/c1-3-5-7-9-11-13-21(27)24-23-19-17-18(26(29)30)15-16-20(19)25(31-23)22(28)14-12-10-8-6-4-2/h15-17H,3-14H2,1-2H3

InChI Key

FMSNROHXUCUIKB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)N=C1C2=C(C=CC(=C2)[N+](=O)[O-])N(S1)C(=O)CCCCCCC

Origin of Product

United States

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